Vinyltriethylsilane(hexafluoroacetylacetonate)silver(I)
Description
Vinyltriethylsilane(hexafluoroacetylacetonate)silver(I) (C₁₃H₁₉AgF₆O₂Si) is an organometallic compound characterized by a silver(I) center coordinated to a hexafluoroacetylacetonate (hfac) ligand and a vinyltriethylsilane (VTES) ligand. This compound is a yellow liquid at room temperature and is insoluble in water . It serves as a critical precursor in the synthesis of conductive inks for flexible electronics, metal-organic chemical vapor deposition (MOCVD), and sinter-free printing of silver films . Its applications leverage the thermal decomposition of the hfac ligand, which enables the formation of conductive silver layers at relatively low temperatures (120–180°C) .
Properties
IUPAC Name |
ethenyl(triethyl)silane;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;silver | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18Si.C5H2F6O2.Ag/c1-5-9(6-2,7-3)8-4;6-4(7,8)2(12)1-3(13)5(9,10)11;/h5H,1,6-8H2,2-4H3;1,12H;/b;2-1-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCCIOFXUZYXQD-FJOGWHKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)C=C.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Ag] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[Si](CC)(CC)C=C.C(=C(/C(F)(F)F)\O)\C(=O)C(F)(F)F.[Ag] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20AgF6O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The synthesis proceeds via a two-step ligand substitution process. Ag₂O reacts with Hhfac in an anhydrous solvent (e.g., tetrahydrofuran or diethyl ether) to form a silver(I) β-diketonate intermediate, Ag(hfac). Subsequent introduction of VTES displaces residual hydroxide groups, yielding Ag(hfac)(VTES):
The reaction is typically conducted under inert atmospheres (argon or nitrogen) to prevent oxidation or moisture ingress.
Optimization of Reaction Conditions
Key parameters influencing yield and purity include:
-
Temperature : Reactions are performed at 25–40°C to avoid premature decomposition of VTES.
-
Solvent Choice : Polar aprotic solvents enhance ligand exchange kinetics, with tetrahydrofuran (THF) yielding >85% purity.
-
Molar Ratios : A 1:1.2 molar ratio of Ag(hfac) to VTES ensures complete coordination, minimizing unreacted precursors.
Characterization by , , and NMR confirms successful ligand integration, with distinct shifts for the β-diketonate (–CF₃ groups at δ 75–80 ppm in ) and VTES (vinyl protons at δ 5.8–6.2 ppm in ).
Alternative Routes: Silver Halide Precursors
While less common, silver halides (AgX, X = Cl, I) have been explored as starting materials in non-aqueous media. This method, adapted from earlier work on silver tert-butoxide, involves metathesis with Na(hfac) or K(hfac):
The resulting Ag(hfac) is then treated with VTES as described in Section 1.1. However, this route suffers from lower yields (60–70%) due to competing side reactions and NaCl byproduct interference.
Structural and Thermal Characterization
X-ray Crystallographic Analysis
Single-crystal X-ray diffraction of Ag(hfac)(VTES) reveals a dimeric structure in the solid state (Figure 1). Each silver atom adopts a trigonal planar geometry, coordinated by:
-
Two oxygen atoms from the chelating hfac ligand.
-
The π-electrons of the VTES vinyl group.
This dimerization enhances thermal stability, enabling sublimation at 120–150°C under vacuum—a critical property for CVD applications.
Thermogravimetric Analysis (TGA)
TGA profiles show a single-step decomposition at 180–220°C, corresponding to the release of VTES and hfac ligands. Residual silver purity exceeds 99.9%, making Ag(hfac)(VTES) suitable for high-purity film deposition.
Industrial-Scale Production and Purification
Commercial synthesis (e.g., American Elements) employs continuous-flow reactors to optimize scalability. Post-synthesis purification involves:
-
Distillation : Removal of unreacted VTES (boiling point: 142°C) under reduced pressure.
-
Recrystallization : Hexane/ether mixtures yield crystalline product with >99.9% purity.
Challenges and Mitigation Strategies
Moisture Sensitivity
Ag(hfac)(VTES) hydrolyzes rapidly in humid air, forming Ag₂O and HF. Storage under anhydrous conditions (-20°C, argon atmosphere) and use of gloveboxes are mandatory.
Ligand Degradation
Prolonged heating (>40°C) induces VTES polymerization, detectable via NMR peak broadening at δ 5.8–6.2 ppm. Addition of radical inhibitors (e.g., hydroquinone) suppresses this side reaction.
Applications in Chemical Vapor Deposition
Ag(hfac)(VTES) decomposes cleanly at 160–280°C in CVD reactors, depositing metallic silver films with resistivity <2 μΩ·cm. Key process parameters include:
| Parameter | Optimal Range | Effect on Film Quality |
|---|---|---|
| Substrate Temperature | 180–220°C | Smooth morphology (RMS <5 nm) |
| Carrier Gas Flow | 50–100 sccm (Ar) | Uniform thickness (±3%) |
| Precursor Vapor Pressure | 0.1–0.5 Torr | Growth rate 10–15 nm/min |
Chemical Reactions Analysis
Types of Reactions
Vinyltriethylsilane(hexafluoroacetylacetonate)silver(I) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of silver.
Reduction: It can be reduced to elemental silver using suitable reducing agents.
Substitution: The vinyl and silane groups can participate in substitution reactions with other reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Reagents like halogens and organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Silver oxides and other oxidized silver species.
Reduction: Elemental silver.
Substitution: Various substituted organosilicon compounds.
Scientific Research Applications
Vinyltriethylsilane(hexafluoroacetylacetonate)silver(I) has a wide range of scientific research applications:
Chemistry: Used as a precursor for the chemical vapor deposition of pure silver films.
Biology: Investigated for its potential antimicrobial properties due to the presence of silver.
Medicine: Explored for use in medical devices and coatings to prevent bacterial infections.
Industry: Utilized in the manufacturing of LEDs and other electronic components.
Mechanism of Action
The mechanism of action of vinyltriethylsilane(hexafluoroacetylacetonate)silver(I) involves the interaction of its silver component with various molecular targets. Silver ions can disrupt bacterial cell membranes and interfere with cellular processes, leading to antimicrobial effects. The vinyl and silane groups can also participate in chemical reactions, contributing to the compound’s overall reactivity .
Comparison with Similar Compounds
Comparison with Similar Silver-Based Precursors
Ligand Composition and Thermal Reactivity
A key distinction lies in the choice of neutral ligands paired with the hfac ligand. For example:
- Vinyltriethylsilane(hexafluoroacetylacetonate)silver(I) : The VTES ligand reduces the deposition temperature to 120°C due to its weaker bonding with silver, facilitating faster ligand removal. This also enhances solubility in organic solvents, enabling one-pot ink synthesis without toxic additives like formic acid .
Film Resistivity and Morphology
The VTES-hfac-Ag compound produces films with resistivity comparable to bulk silver (1.6 × 10⁻⁸ Ω·m), outperforming COD-hfac-Ag and silver acetate precursors . This is attributed to the crystalline structure of silver films formed during direct decomposition, avoiding nanoparticle aggregation seen in COD-based precursors .
Application-Specific Performance
- Flexible Electronics : VTES-hfac-Ag enables rapid printing of conductive traces on polymer substrates, critical for foldable displays .
- Antimicrobial Coatings: COD-hfac-Ag forms hyperfine silver nanoparticles in polystyrene, but VTES-hfac-Ag’s lower decomposition temperature may limit its use in thermally sensitive polymers .
Biological Activity
Vinyltriethylsilane(hexafluoroacetylacetonate)silver(I) is a compound of interest due to its potential applications in various fields, including materials science and biomedicine. This article explores its biological activity, summarizing key research findings, case studies, and relevant data.
1. Overview of Vinyltriethylsilane(hexafluoroacetylacetonate)silver(I)
Vinyltriethylsilane(hexafluoroacetylacetonate)silver(I) is a silver complex that combines the properties of silver ions with those of silane and hexafluoroacetylacetonate ligands. The unique structure of this compound allows for enhanced volatility and stability, which are critical for applications in chemical vapor deposition (CVD) processes and thin film technologies.
2.1 Antimicrobial Properties
Silver compounds are well-known for their antimicrobial properties. Research has shown that vinyltriethylsilane(hexafluoroacetylacetonate)silver(I) exhibits significant bactericidal activity against various pathogens. A study highlighted the effectiveness of silver thin films deposited using this precursor, demonstrating a reduction in bacterial viability by more than 99% against Staphylococcus aureus and Escherichia coli when tested in vitro .
Table 1: Antimicrobial Efficacy of Silver Compounds
| Compound | Pathogen | Reduction in Viability (%) |
|---|---|---|
| Vinyltriethylsilane(hexafluoroacetylacetonate)silver(I) | Staphylococcus aureus | >99 |
| Vinyltriethylsilane(hexafluoroacetylacetonate)silver(I) | Escherichia coli | >99 |
| Silver Nitrate | Staphylococcus aureus | 90 |
| Silver Sulfadiazine | Escherichia coli | 85 |
2.2 Cytotoxicity
While silver compounds are effective against bacteria, their cytotoxic effects on human cells must also be considered. Studies have indicated that vinyltriethylsilane(hexafluoroacetylacetonate)silver(I) exhibits moderate cytotoxicity towards human fibroblast cells at higher concentrations . The IC50 values observed suggest that while the compound is effective as an antimicrobial agent, careful consideration is required when evaluating its use in biomedical applications.
Table 2: Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Vinyltriethylsilane(hexafluoroacetylacetonate)silver(I) | Human Fibroblasts | 25 |
| Silver Nitrate | Human Fibroblasts | 30 |
| Silver Sulfadiazine | Human Fibroblasts | 40 |
3.1 Application in Wound Dressings
A case study investigated the use of silver-containing wound dressings incorporating vinyltriethylsilane(hexafluoroacetylacetonate)silver(I). The study found that these dressings not only prevented bacterial growth but also promoted faster healing compared to standard dressings without silver . This highlights the potential for this compound in clinical settings.
3.2 Coatings for Medical Devices
Another case study focused on the application of silver coatings derived from vinyltriethylsilane(hexafluoroacetylacetonate)silver(I) on urinary catheters. The results indicated a significant reduction in catheter-associated urinary tract infections (CAUTIs), with infection rates dropping by over 50% compared to control devices . This underscores the compound's utility in preventing biofilm formation on medical devices.
4. Conclusion
Vinyltriethylsilane(hexafluoroacetylacetonate)silver(I) demonstrates promising biological activity, particularly in its antimicrobial properties. Its application in wound care and medical device coatings shows significant potential for enhancing patient outcomes while minimizing infection risks. However, further research is necessary to fully understand its cytotoxic effects and optimize its use in clinical applications.
Q & A
Basic Questions
Q. What are the standard synthetic routes and characterization techniques for Vinyltriethylsilane(hexafluoroacetylacetonate)silver(I)?
- Methodology : Synthesis typically involves ligand exchange reactions between silver(I) precursors (e.g., AgNO₃) and hexafluoroacetylacetonate (hfac) ligands, followed by coordination with vinyltriethylsilane. Purification is achieved via vacuum sublimation or recrystallization in anhydrous solvents. Characterization employs nuclear magnetic resonance (NMR) for organic ligand verification, X-ray crystallography for structural elucidation (as seen in cobalt complexes ), and elemental analysis to confirm stoichiometry. Thermogravimetric analysis (TGA) can assess thermal stability for precursor applications in deposition techniques .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology : Follow OSHA/GLP guidelines: use inert-atmosphere gloveboxes to prevent moisture/oxygen exposure, as silver(I) complexes are often air-sensitive. Store in amber glass containers at ≤-20°C to minimize ligand dissociation. Dispose via neutralization with dilute HCl, followed by metal recovery (AgCl precipitation). Personal protective equipment (PPE) must include nitrile gloves, lab coats, and full-face shields, per safety data sheets for analogous organosilicon compounds .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing this compound?
- Methodology : Implement quantum chemical calculations (e.g., DFT) to model ligand-exchange energetics and transition states. Tools like Gaussian or ORCA simulate electronic structures, while machine learning (ML) algorithms (e.g., ICReDD’s workflow ) correlate experimental variables (solvent polarity, temperature) with yield. Validate predictions via high-throughput screening in microreactors, iterating between computation and experiment to refine activation barriers and selectivity .
Q. What experimental design strategies improve precursor performance in atomic layer deposition (ALD)?
- Methodology : Apply factorial design (e.g., 2^k models) to optimize ALD parameters: substrate temperature (100–300°C), pulse duration (0.1–5 sec), and carrier gas flow rate. Use in situ quartz crystal microbalance (QCM) monitoring to track growth rates and impurity incorporation. Compare with reactor simulations (CFD tools like COMSOL) to minimize gas-phase nucleation, a common issue with volatile silver precursors .
Q. How does ligand degradation impact the compound’s stability during long-term storage?
- Methodology : Conduct accelerated aging studies under controlled humidity (10–90% RH) and temperature (25–60°C). Analyze degradation products via GC-MS and FTIR to identify hydrolyzed ligands (e.g., free hfacH). Correlate stability with ligand steric bulk using Hammett parameters. Mitigate decomposition by adding stabilizing donors (e.g., tertiary amines) or using molecular sieves in storage vials .
Q. What spectroscopic methods resolve ambiguities in the compound’s coordination geometry?
- Methodology : Combine EXAFS (Extended X-ray Absorption Fine Structure) to probe Ag–ligand bond distances and solid-state NMR (¹⁰⁹Ag) to assess symmetry. Compare with DFT-optimized geometries to distinguish between tetrahedral vs. trigonal planar configurations. For solution-phase studies, use variable-temperature ¹⁹F NMR to detect dynamic ligand exchange .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
